Oxepinac

Descripción general

Descripción

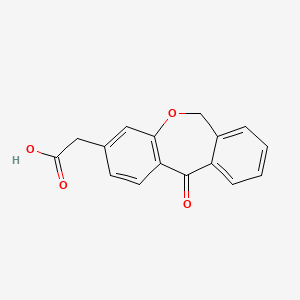

Oxepinac es un compuesto químico con la fórmula molecular C₁₆H₁₂O₄. Es conocido por sus propiedades antiinflamatorias y ha sido estudiado por su posible uso en el tratamiento de afecciones como la osteoartritis . El compuesto se caracteriza por su estructura única, que incluye un anillo de siete miembros que contiene oxígeno.

Métodos De Preparación

La síntesis de Oxepinac implica varios pasos. Un método común incluye la reacción del ácido dibenz[b,e]oxepin-3-acético con varios reactivos en condiciones controladas . Los métodos de producción industrial a menudo implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa de this compound.

Análisis De Reacciones Químicas

Oxepinac sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes u otras formas reducidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Oxepinac has been studied primarily for its anti-inflammatory effects. Research indicates that it exhibits significant inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound's structure allows it to interact effectively with these enzymes, leading to a reduction in the production of pro-inflammatory mediators.

Therapeutic Applications

-

Anti-Inflammatory Treatment :

- This compound has been evaluated as a potential treatment for various inflammatory conditions. Its efficacy has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs), showing promise in reducing inflammation and pain associated with conditions such as arthritis and other musculoskeletal disorders.

-

Pain Management :

- Given its anti-inflammatory properties, this compound is being investigated for its role in pain management. Studies have indicated that it may provide relief similar to that of conventional analgesics without some of the adverse effects commonly associated with long-term NSAID use.

-

Potential in Chronic Diseases :

- Research suggests that this compound may have applications beyond acute inflammatory conditions. Its ability to modulate inflammatory pathways could make it beneficial in chronic diseases characterized by persistent inflammation, such as cardiovascular diseases and certain autoimmune disorders.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

-

Study on Inflammatory Models :

A pharmacological study published in Arzneimittel-Forschung demonstrated that this compound significantly reduced edema in rat models of inflammation, indicating its potential effectiveness as an anti-inflammatory agent . -

Comparative Efficacy :

In a comparative study against traditional NSAIDs, this compound was found to have a favorable safety profile while maintaining similar efficacy levels, making it a candidate for further clinical trials . -

Mechanistic Insights :

Investigations into the mechanisms of action revealed that this compound not only inhibits cyclooxygenase activity but also modulates other inflammatory pathways, suggesting multi-faceted therapeutic potential .

Data Table: Summary of Research Findings

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Arzneimittel-Forschung (1978) | Evaluate anti-inflammatory effects | Edema model in rats | Significant reduction in edema observed |

| Comparative Study | Assess efficacy vs NSAIDs | Clinical trial | Comparable efficacy with improved safety profile |

| Mechanistic Study | Explore action pathways | In vitro assays | Multi-pathway modulation observed |

Mecanismo De Acción

El mecanismo de acción de Oxepinac implica su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos antiinflamatorios inhibiendo la producción de citocinas y enzimas proinflamatorias. Esta inhibición reduce la inflamación y el dolor en afecciones como la osteoartritis . Los objetivos moleculares y las vías exactas involucrados aún están bajo investigación, pero la eficacia del compuesto para reducir la inflamación está bien documentada.

Comparación Con Compuestos Similares

Oxepinac es único debido a su estructura específica y propiedades antiinflamatorias. Compuestos similares incluyen:

Ácido dibenz[b,e]oxepin-3-acético: Un precursor en la síntesis de this compound.

Óxido de ciclohexeno: Otro heterociclo que contiene oxígeno con diferentes propiedades.

Oxonano: Un compuesto relacionado con una estructura de anillo diferente.

En comparación con estos compuestos, this compound destaca por sus aplicaciones terapéuticas específicas y su eficacia en el tratamiento de afecciones inflamatorias.

Actividad Biológica

Oxepinac is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis and its biological activity against various pathogens. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a dibenzoxepin derivative, and its chemical structure contributes to its pharmacological properties. It has been studied for its anti-inflammatory and antimicrobial activities, making it a candidate for further clinical development.

Antimicrobial Activity

Research indicates that dibenz[b,e]oxepin compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of several derivatives that showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungal pathogen Candida albicans . The mechanisms underlying this activity include:

- Inhibition of Biofilm Formation : The compounds were effective in preventing biofilm formation on inert substrates, which is crucial in managing chronic infections.

- Cytotoxicity Profiles : The synthesized compounds displayed low cytotoxicity on human cell lines (HCT8), indicating their potential for safe therapeutic use .

Anti-inflammatory Effects

Clinical trials have demonstrated that this compound is effective in alleviating pain associated with osteoarthritis. It has been noted for its well-tolerated profile among patients, suggesting it could serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Osteoarthritis Management :

- Antimicrobial Efficacy :

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Chelation of Metal Ions : Some derivatives may chelate metal ions essential for bacterial enzyme function, disrupting their activity and leading to antimicrobial effects .

- Modulation of Inflammatory Pathways : By inhibiting lipoxygenase enzymes involved in leukotriene biosynthesis, this compound may reduce inflammation associated with various conditions .

Propiedades

Número CAS |

55689-65-1 |

|---|---|

Fórmula molecular |

C16H12O4 |

Peso molecular |

268.26 g/mol |

Nombre IUPAC |

2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetic acid |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18) |

Clave InChI |

PYIHCGFQQSKYBO-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |

SMILES canónico |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

55689-65-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6,7-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid DD-3314 oxepinac oxepinac monosodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.